molecular formula C7H6N2O B1269817 1H-Benzoimidazol-4-ol CAS No. 67021-83-4

1H-Benzoimidazol-4-ol

Cat. No.: B1269817
CAS No.: 67021-83-4
M. Wt: 134.14 g/mol
InChI Key: DODRSIDSXPMYQJ-UHFFFAOYSA-N
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Description

1H-Benzoimidazol-4-ol is a heterocyclic aromatic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group at the fourth position. This compound is part of the benzimidazole family, known for its diverse biological and pharmacological activities. Benzimidazoles have been extensively studied due to their stability, bioavailability, and significant biological activity .

Preparation Methods

The synthesis of 1H-Benzoimidazol-4-ol typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions . Another method involves the cyclization of o-phenylenediamine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

1H-Benzoimidazol-4-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1H-Benzoimidazol-4-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Benzoimidazol-4-ol can be compared with other benzimidazole derivatives, such as:

  • 1H-Benzimidazol-5-ol
  • 2-Methyl-1H-benzimidazol-5-ol hydrobromide
  • 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

These compounds share a similar benzimidazole core structure but differ in their substituents and functional groups, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its hydroxyl group at the fourth position, which can enhance its solubility and reactivity in various chemical and biological contexts.

Biological Activity

1H-Benzoimidazol-4-ol, a derivative of benzimidazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Overview of this compound

This compound is characterized by a fused ring structure that contributes to its lipophilicity and ability to interact with biological targets. Its derivatives have been synthesized and evaluated for various pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Antiproliferative Activity

Recent studies have demonstrated that 1H-benzimidazole derivatives exhibit potent antiproliferative activity against several cancer cell lines. For instance, a study reported that certain derivatives showed IC50 values as low as 2.2 µM against MDA-MB-231 breast cancer cells, indicating significant potential in cancer therapy .

Table 1: Antiproliferative Activity of 1H-Benzoimidazole Derivatives

CompoundCell LineIC50 (µM)
2gMDA-MB-2312.2
11HCT1163.7
12MCF-74.0

The mechanisms underlying the biological activity of 1H-benzimidazol-4-ol derivatives are multifaceted. They primarily act by inhibiting key enzymes involved in cancer progression and inflammation:

  • Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), with IC50 values ranging from 80 to 90 nM . This inhibition is crucial for neuroprotective effects and potential applications in treating Alzheimer's disease.
  • Antioxidant Properties : The compounds also exhibit antioxidant activities, which contribute to their protective effects against oxidative stress-related diseases .

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties. For example, compounds have been evaluated for their activity against various bacterial strains:

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainMIC (µg/mL)
2gStaphylococcus aureus4
2gMethicillin-resistant S. aureus4
1bCandida albicans64

These findings suggest that these compounds could serve as potential leads for developing new antibiotics.

Case Studies

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

  • Neuroprotection : Research has shown that certain benzimidazole derivatives can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. This property indicates their potential role in neuroprotection and cognitive enhancement .
  • Cancer Therapy : A series of benzimidazole compounds were evaluated for their antiproliferative activity across multiple cancer cell lines, revealing significant efficacy and selectivity towards malignant cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole core significantly influence biological activity. Substituents such as hydroxyl groups enhance AChE inhibition and improve solubility, while lipophilic groups increase membrane permeability and bioavailability .

Key Findings from SAR Studies

  • Hydroxyl Substituents : Enhance AChE inhibitory activity.
  • Lipophilic Groups : Improve overall bioactivity by facilitating cellular uptake.
  • Positioning of Substituents : Critical for maximizing interactions with target enzymes.

Properties

IUPAC Name

1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODRSIDSXPMYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342742
Record name 1H-Benzoimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67021-83-4
Record name 1H-Benzoimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazol-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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